molecular formula C12H15Cl3N2 B1460143 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride CAS No. 1440535-39-6

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

Cat. No. B1460143
CAS RN: 1440535-39-6
M. Wt: 293.6 g/mol
InChI Key: VKVBZSPGQXFVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, commonly referred to as DCDAH, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of a wide range of molecules, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

DCDAH has been used extensively in scientific research, particularly in the study of biological systems. It has been used to study the effects of various drugs on the brain, as well as to study the effects of various hormones and neurotransmitters. It has also been used in the study of the effects of certain drugs on the heart, liver, and other organs. Additionally, it has been used to study the effects of various environmental toxins on the body.

Mechanism of Action

DCDAH is believed to act as an agonist of certain receptors in the body, including the serotonin, GABA, and opioid receptors. It is believed to act on these receptors by binding to them and activating them, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCDAH are not fully understood. However, it is believed to have a variety of effects on the body, including the modulation of neurotransmitter release, the modulation of gene expression, and the regulation of cell signaling pathways. Additionally, it has been shown to have a variety of effects on the cardiovascular system, including the modulation of blood pressure, heart rate, and cardiac output.

Advantages and Limitations for Lab Experiments

DCDAH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a highly soluble compound, making it easy to work with. However, it has some limitations as well. It is a relatively unstable compound and can easily degrade in the presence of light and air. Additionally, its effects on the body are not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are several potential future directions for the use of DCDAH in scientific research. One potential direction is the development of new synthetic compounds based on DCDAH that could be used to study the effects of various drugs on the body. Additionally, further research could be done to better understand the biochemical and physiological effects of DCDAH and to develop more effective ways to use it in laboratory experiments. Additionally, further research could be done to explore the potential therapeutic uses of DCDAH, such as in the treatment of certain diseases and disorders.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2.ClH/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9;/h5-7,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBZSPGQXFVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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